

# Application Notes and Protocols for IDX184 Combination Therapy

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## Compound of Interest

Compound Name: *IDX184*

Cat. No.: *B608061*

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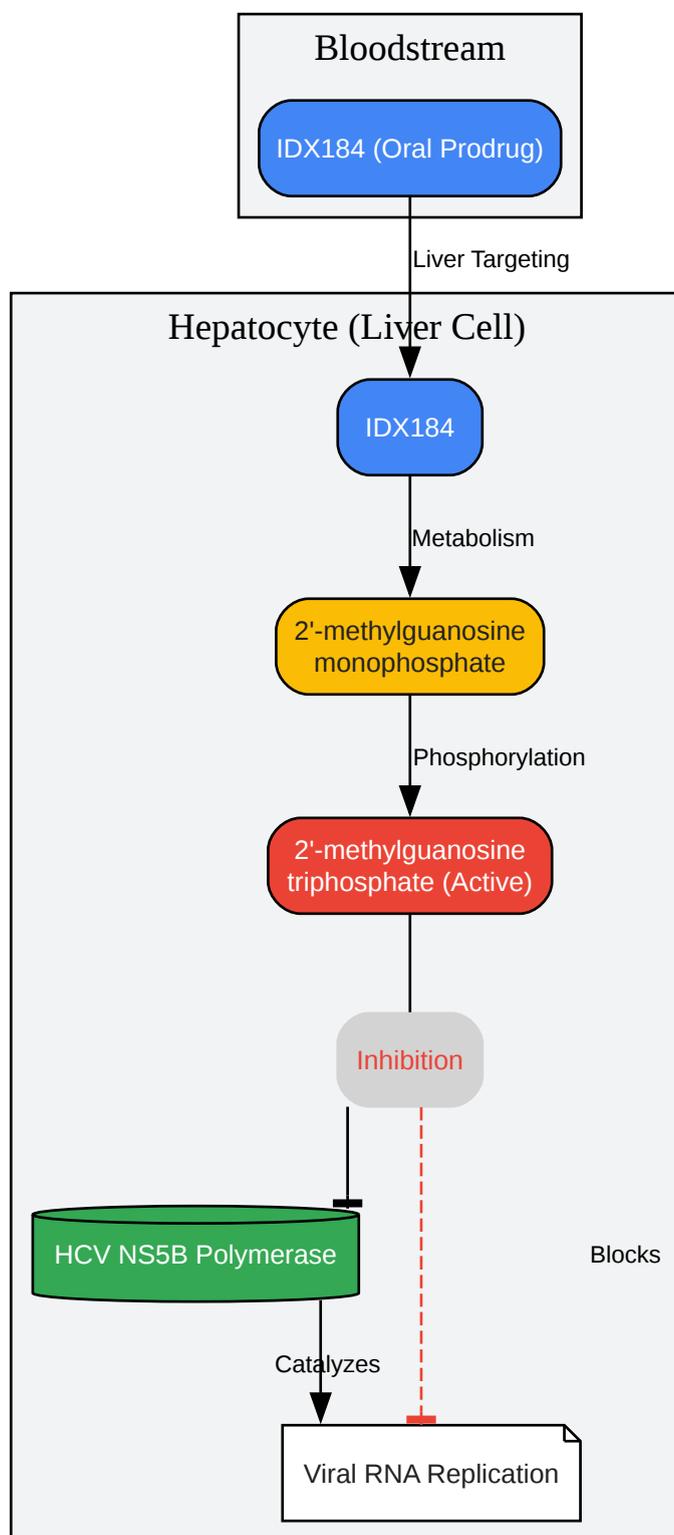
For Researchers, Scientists, and Drug Development Professionals

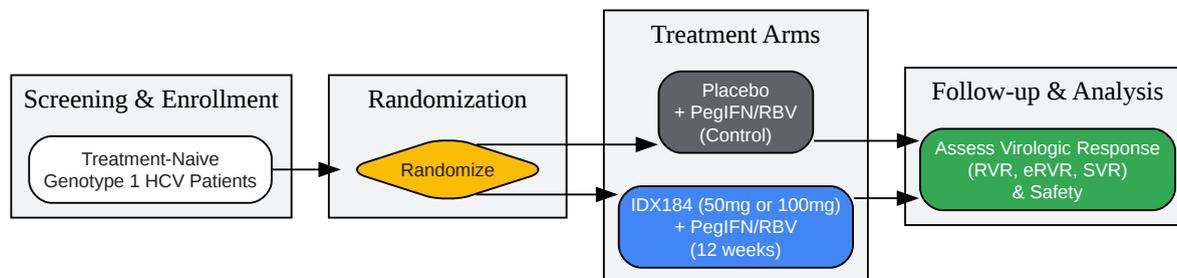
## Introduction to IDX184

**IDX184** is an investigational, liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate.[1] It is designed to selectively deliver the active antiviral agent to the liver, the primary site of Hepatitis C Virus (HCV) replication.[2][3] This targeted approach aims to maximize the concentration of the active triphosphate form of the drug in hepatocytes while minimizing systemic exposure and potential side effects.[4][5]

Mechanism of Action:

**IDX184** is a prodrug that, after oral administration, is primarily taken up by the liver.[6] Inside hepatocytes, it is metabolized to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][7] By inhibiting this enzyme, 2'-MeG-TP terminates the synthesis of viral RNA, thereby suppressing HCV replication.[4] Preclinical studies have shown that this liver-targeting technology leads to significantly higher concentrations of the active triphosphate in liver cells compared to the parent nucleoside, resulting in enhanced antiviral activity.[4][8]





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